molecular formula C9H10ClIN2 B13919128 6-Chloro-2-iodo-N-(2-methylallyl)pyridin-3-amine

6-Chloro-2-iodo-N-(2-methylallyl)pyridin-3-amine

Cat. No.: B13919128
M. Wt: 308.54 g/mol
InChI Key: SWMFDYHRWXIICS-UHFFFAOYSA-N
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Description

6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine typically involves multi-step organic reactions. One common method includes:

    Halogenation: Introduction of chlorine and iodine atoms to the pyridine ring.

    Amidation: Formation of the amine group by reacting with an appropriate amine precursor.

    Alkylation: Introduction of the 2-methyl-2-propen-1-yl group through alkylation reactions.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium iodide in acetone, potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of ligands for coordination chemistry.

Biology

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

  • Utilized in the development of agrochemicals such as herbicides and insecticides.
  • Applied in material science for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-iodo-3-Pyridinamine
  • 6-chloro-2-bromo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine
  • 6-chloro-2-iodo-N-(2-ethyl-2-propen-1-yl)-3-Pyridinamine

Uniqueness

6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine is unique due to the specific combination of halogen atoms and the 2-methyl-2-propen-1-yl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H10ClIN2

Molecular Weight

308.54 g/mol

IUPAC Name

6-chloro-2-iodo-N-(2-methylprop-2-enyl)pyridin-3-amine

InChI

InChI=1S/C9H10ClIN2/c1-6(2)5-12-7-3-4-8(10)13-9(7)11/h3-4,12H,1,5H2,2H3

InChI Key

SWMFDYHRWXIICS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNC1=C(N=C(C=C1)Cl)I

Origin of Product

United States

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